molecular formula C18H16Cl2N4O B1669870 DC07090 Dihydrochloride CAS No. 1158264-37-9

DC07090 Dihydrochloride

Cat. No. B1669870
CAS RN: 1158264-37-9
M. Wt: 375.2 g/mol
InChI Key: NLHMKUDAEGGODS-UHFFFAOYSA-N
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Description

DC07090 Dihydrochloride is a novel potent inhibitor against human enterovirus 71 3C protease . It is a low toxicity, potent, reversible and competitive non-peptidyl human enterovirus 71 3C protease inhibitor with an IC50 and a Ki value for 21.72 μM and 23.29 μM . It could also inhibit coxsackievirus A16 (CVA16) replication with an EC50 value of 27.76 μM .


Synthesis Analysis

The synthesis of DC07090 Dihydrochloride involves stable hydrogen-bonding interactions with the main chains of S128, G145, G164 and hydrophobic interactions with F25, L125, L127 and F170 . It shows micromolar potency against EV71 3Cpro .


Molecular Structure Analysis

The molecular weight of DC07090 Dihydrochloride is 375.25 and its chemical formula is C18H16Cl2N4O . The exact mass is 374.07 . The elemental analysis shows that it contains C, 57.61; H, 4.30; Cl, 18.89; N, 14.93; O, 4.26 .


Physical And Chemical Properties Analysis

The physical and chemical properties of DC07090 Dihydrochloride include a molecular weight of 375.25, a chemical formula of C18H16Cl2N4O, and an exact mass of 374.07 . It appears as a solid, light yellow to yellow in color .

Safety And Hazards

The safety data sheet for DC07090 Dihydrochloride indicates that it is harmful if swallowed . It is advised to wash skin thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is recommended to call a poison center or doctor and rinse mouth .

Future Directions

DC07090 Dihydrochloride has shown potential as a novel potent small molecule inhibitor against human enterovirus 71 3C protease . It could also inhibit coxsackievirus A16 (CVA16) replication . This suggests that DC07090 Dihydrochloride could be further developed for antiviral therapy against EV71 or other picornaviruses .

properties

IUPAC Name

4-([1,3]oxazolo[4,5-b]pyridin-2-yl)-N-(pyridin-2-ylmethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O.2ClH/c1-2-10-19-15(4-1)12-21-14-8-6-13(7-9-14)18-22-17-16(23-18)5-3-11-20-17;;/h1-11,21H,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHMKUDAEGGODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DC07090 Dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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